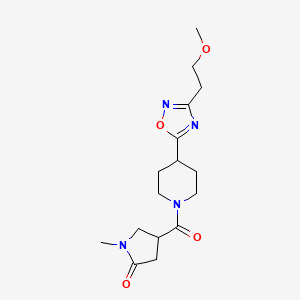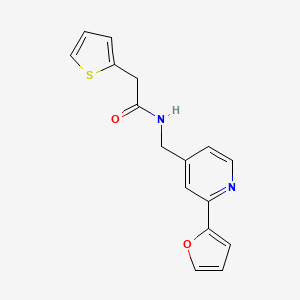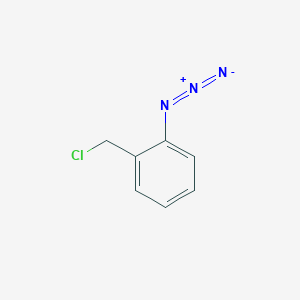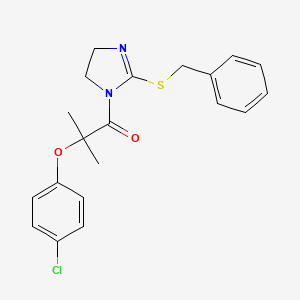
4-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one is a synthetic organic compound. Its structure is characterized by the presence of a piperidine ring substituted with an oxadiazole moiety, making it notable for its complexity and potential versatility in various applications, particularly within the realm of medicinal chemistry and pharmaceutical development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one typically involves multi-step procedures:
Initial Formation
Starting with the preparation of the oxadiazole ring by cyclizing appropriate precursors under dehydrating conditions.
Using agents like thionyl chloride or phosphorus pentachloride to facilitate the ring closure.
Piperidine Functionalization
Introduction of the piperidine moiety through a nucleophilic substitution reaction.
Utilizing amines and appropriate protecting groups to ensure selectivity and yield.
Final Assembly
Coupling the oxadiazole and piperidine units via carbamate formation.
Reaction conditions might include the use of coupling reagents like carbonyldiimidazole (CDI) under mild temperatures.
Industrial Production Methods
In an industrial context, the production of this compound would require scale-up methodologies, maintaining rigorous control over reaction conditions, purity, and yield:
Reactor Optimization
Using continuous flow reactors to ensure consistent product quality.
Scaling up the reaction from bench-scale to industrial scale while maintaining safety protocols.
Purification
Implementing chromatographic techniques or crystallization methods to achieve high purity levels necessary for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
4-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one undergoes various reactions:
Oxidation
Possible oxidation of the methoxyethyl group using oxidizing agents like potassium permanganate.
Reduction
Reductive amination of the piperidine ring, potentially employing sodium borohydride in the presence of a suitable amine.
Substitution
Electrophilic substitution on the oxadiazole ring, allowing further functionalization.
Common Reagents and Conditions
Oxidants: : Potassium permanganate, hydrogen peroxide.
Reductants: : Sodium borohydride, lithium aluminum hydride.
Substitution Agents: : Alkyl halides, acyl chlorides.
Scientific Research Applications
4-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one has a broad range of scientific research applications:
Chemistry
Used as a building block in synthetic organic chemistry for the development of new molecules and materials.
Biology
Serves as a potential ligand in biochemical assays for receptor binding studies.
Medicine
Investigated for its pharmacological properties, potentially acting as a drug candidate for treating certain conditions due to its bioactive conformation.
Industry
Utilized in the formulation of advanced materials, potentially contributing to polymer science.
Mechanism of Action
The precise mechanism by which 4-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one exerts its effects is dependent on its biological or chemical target:
Molecular Targets
Binds to specific enzymes or receptors, modulating their activity.
Pathways
Can influence signal transduction pathways, impacting cellular responses and gene expression.
Comparison with Similar Compounds
Comparison with other structurally similar compounds highlights its unique features:
Similar Compounds
Other oxadiazole derivatives.
Piperidine-based pharmacophores.
4-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one stands out due to its tailored functional groups, which enhance its specificity and efficacy in targeted applications.
Hopefully, this deep dive gives you a clear picture of this fascinating compound
Properties
IUPAC Name |
4-[4-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidine-1-carbonyl]-1-methylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O4/c1-19-10-12(9-14(19)21)16(22)20-6-3-11(4-7-20)15-17-13(18-24-15)5-8-23-2/h11-12H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYYVOLYIALDODF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)C(=O)N2CCC(CC2)C3=NC(=NO3)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(2-bromophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]propanamide](/img/structure/B2457502.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(3-hydroxypropyl)oxalamide](/img/structure/B2457505.png)



![N-[4-(thiophen-2-yl)oxan-4-yl]cyclohex-3-ene-1-carboxamide](/img/structure/B2457511.png)
![2-((6-((3,5-dimethylphenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2457513.png)

![8-Methylspiro[2,3-dihydrochromene-4,2'-oxirane]](/img/structure/B2457519.png)



![1-[3-(2-Fluorophenyl)-3-methylazetidin-1-yl]prop-2-en-1-one](/img/structure/B2457523.png)
